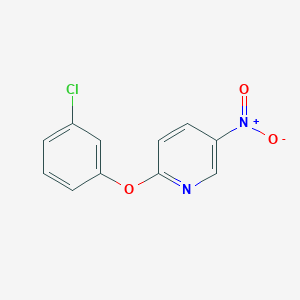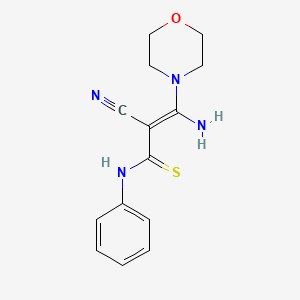
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMDO-PROT and is a chiral reagent that has been used in asymmetric synthesis. It has a molecular formula of C10H20O3 and a molecular weight of 188.27 g/mol.
Wirkmechanismus
The mechanism of action of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol involves the formation of a chiral complex with the substrate. The chiral complex is formed due to the interaction of the chiral ligand with the substrate. The complex then undergoes a reaction to form the desired product with high enantioselectivity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been reported to have low toxicity and is not expected to cause any adverse effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
The major advantage of using (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol in lab experiments is its high enantioselectivity in asymmetric synthesis. It has been found to be highly effective in providing chiral compounds with high purity and yield. However, the major limitation of using this compound is its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol. One of the major directions is the development of more efficient and cost-effective synthesis methods. Another direction is the exploration of its potential applications in other fields such as pharmaceuticals, agrochemicals, and materials science. Further research is also needed to understand its mechanism of action and its effects on human health and the environment.
In conclusion, this compound is a promising chiral reagent that has been widely used in asymmetric synthesis. Although there is limited information available on its biochemical and physiological effects, it has been found to be highly effective in providing chiral compounds with high enantioselectivity. Further research is needed to explore its potential applications in various fields and to develop more efficient and cost-effective synthesis methods.
Synthesemethoden
The synthesis of (2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with (R)-glycidol. The reaction is catalyzed by a chiral catalyst such as a cinchona alkaloid-derived ligand. The product obtained is a colorless liquid that can be purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has been used in various scientific research applications. One of its major applications is in asymmetric synthesis. It has been used as a chiral reagent in the synthesis of various chiral compounds such as amino acids, alcohols, and esters. The compound has been found to be highly effective in providing high enantioselectivity in asymmetric reactions.
Eigenschaften
IUPAC Name |
(2R)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(4-10)8-5-11-6-9(2,3)12-8/h7-8,10H,4-6H2,1-3H3/t7-,8?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQRTJFWIRKQDN-GVHYBUMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COCC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1COCC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2398975.png)

![5-Bromo-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2398978.png)
![4-[5-(2-ethoxyphenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2398979.png)



![2-{[4-(2,5-dimethylbenzyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbonyl}benzenecarboxylic acid](/img/structure/B2398988.png)
![6-(3-methoxyphenyl)-3-(m-tolyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2398989.png)
![[1-(2,4-Dichlorophenyl)-3-oxo-3-(thiophen-2-yl)propyl]propanedinitrile](/img/structure/B2398990.png)
![N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398991.png)

